molecular formula C11H10F3NO3 B14210777 Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate CAS No. 827029-16-3

Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate

Cat. No.: B14210777
CAS No.: 827029-16-3
M. Wt: 261.20 g/mol
InChI Key: ZVSIIHCIXFELSQ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate is an organic compound with the molecular formula C11H10F3NO3 It is a derivative of propanoic acid and contains a trifluoromethyl group attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate typically involves the reaction of 4-(trifluoromethyl)aniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
  • Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]butanoate

Uniqueness

Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate is unique due to the position of the trifluoromethyl group on the aniline ring, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-10(17)6-9(16)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSIIHCIXFELSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40837110
Record name Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827029-16-3
Record name Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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